6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS: 609335-63-9) is a pyranopyrazole derivative with a furan substituent at the 4-position of the pyran ring. Its molecular formula is C₁₉H₁₆N₄O₃, and it has a molecular weight of 348.36 g/mol. The compound exhibits a predicted density of 1.41 g/cm³ and a boiling point of 633.5°C, indicating moderate thermal stability . Its structure combines a pyranopyrazole core with a furan moiety, which may enhance electronic properties and intermolecular interactions, making it relevant for pharmaceutical and materials science applications.
Properties
IUPAC Name |
6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-6-9-10(8-3-2-4-17-8)7(5-13)11(14)18-12(9)16-15-6/h2-4,10H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHARQVNAUNOBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327852 | |
| Record name | 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85459-97-8 | |
| Record name | 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization steps:
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Knoevenagel Condensation : Furfural reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.
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Michael Addition : Ethyl acetoacetate attacks the unsaturated nitrile, forming a diketone intermediate.
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Cyclization : Hydrazine hydrate facilitates pyrazole ring closure, followed by pyran ring formation.
Typical conditions involve ethanol or methanol as solvents at 60–80°C for 4–6 hours, yielding 78–85% of the target compound.
Optimization and Challenges
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Catalyst Screening : Amberlyst-15 and piperidine improve yields to 88–92% by accelerating the Knoevenagel step.
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Side Reactions : Prolonged heating (>8 hours) promotes decomposition, necessitating strict time control.
One-Pot Sequential Protocol for Spiro Derivatives
A modified sequential method enables the incorporation of spiro-conjugated indole rings, though it is adaptable to furan systems.
Procedure
Spectral Characterization
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IR : Absorption bands at 2,189 cm⁻¹ (C≡N), 1,658 cm⁻¹ (C=O), and 3,350 cm⁻¹ (NH₂).
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¹H NMR : Signals at δ 4.61 (s, 1H, CH pyran), δ 6.68–7.18 (m, 3H, furan-H), δ 1.95 (s, 3H, CH₃).
Visible Light-Assisted Synthesis
Photocatalytic methods reduce reaction times and energy consumption. A 2017 protocol uses eosin Y as a photosensitizer under white LED light.
Key Advantages
Substrate Scope
Green Chemistry Approaches
Water Extract of Banana Peel (WEB) Catalysis
A 2019 study utilized WEB, a basic natural extract (pH 9.3), to catalyze the reaction at room temperature:
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- A study reported that certain benzofuran-pyrazole-based compounds showed broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
- Specifically, the compound demonstrated notable inhibition against E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential:
- In vitro tests indicated that some derivatives stabilize human red blood cell membranes, showing percentages ranging from 86.70% to 99.25%, suggesting strong anti-inflammatory effects .
- The structure's ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.
Anticancer Properties
Emerging research indicates potential anticancer applications:
- A study focused on pyrano-pyrazole derivatives found that they could inhibit p38 MAP kinase activity, a target implicated in various cancers . The binding modes of these compounds were elucidated through molecular docking studies, highlighting their potential as therapeutic agents against cancer.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer cells, it may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyranopyrazole derivatives are structurally diverse, with variations in substituents at the 4-position (aryl, heteroaryl, or substituted phenyl groups) and modifications to the pyrazole or pyran rings. Below is a detailed comparison of the target compound with its analogs:
Structural Comparison
Physicochemical Properties
Key Insight : The target compound’s lower molecular weight and furan substituent may improve solubility in organic solvents compared to bulkier analogs like 11t.
Biological Activity
6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its cytotoxicity against various cancer cell lines, antimicrobial activity, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 230.24 g/mol. The compound features a dihydropyrano structure fused with a pyrazole ring, which is known to enhance biological activity due to the presence of electron-withdrawing groups.
Cytotoxicity
Recent studies have demonstrated that derivatives of 6-amino-pyrazoles exhibit potent cytotoxic effects against various cancer cell lines. For instance, the compound has shown significant activity against liver cancer (HEPG2) and breast cancer (MCF7) cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness:
| Cell Line | IC50 (nM) |
|---|---|
| HEPG2 | 399 |
| MCF7 | 580 |
| NUGC | 60 |
| DLDI | 90 |
The structure-activity relationship (SAR) suggests that modifications in substituents can enhance cytotoxicity. For example, compounds with halogenated phenyl groups exhibited improved activity compared to their non-substituted counterparts .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. The compound was tested against various bacterial strains using the cup borer method. Results indicated notable antibacterial activity with inhibition zones measured in millimeters:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
The mechanisms by which 6-amino-pyrazoles exert their biological effects are still under investigation. Preliminary research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, their ability to inhibit key enzymes involved in cancer cell proliferation and survival has been suggested as a contributing factor to their cytotoxic effects .
Case Studies
- Cytotoxicity Study : A recent study assessed the effects of various derivatives on HEPG2 and MCF7 cells. It was found that the introduction of electron-withdrawing groups significantly increased cytotoxicity, with some derivatives achieving IC50 values as low as 60 nM against gastric cancer cells (NUGC) .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of substituted pyrazoles against resistant strains of bacteria. The study concluded that compounds containing furan moieties exhibited enhanced antibacterial activity compared to traditional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
